5-fluoro-N-méthylpyrimidin-4-amine

Vue d'ensemble

Description

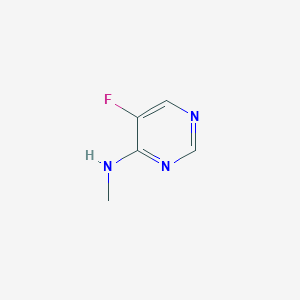

5-fluoro-N-methylpyrimidin-4-amine: is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Applications De Recherche Scientifique

Chemistry: 5-fluoro-N-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on nucleic acids and proteins. It helps in understanding the role of fluorine in biological systems and its impact on molecular interactions .

Medicine: Fluorinated pyrimidines are known for their anticancer properties, and 5-fluoro-N-methylpyrimidin-4-amine is being investigated for its potential as an anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .

Mécanisme D'action

Mode of Action

It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase and dna topoisomerase 1 . They can also affect RNA modifying enzymes .

Biochemical Pathways

Fluorinated pyrimidines can perturb nucleic acid structure and dynamics, affecting various biochemical pathways . They can influence pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Result of Action

Fluorinated pyrimidines are known to have antitumor activity .

Analyse Biochimique

Biochemical Properties

5-fluoro-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions involves thymidylate synthase, an enzyme crucial for DNA synthesis. 5-fluoro-N-methylpyrimidin-4-amine inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making the compound a potential candidate for anticancer therapies .

Additionally, 5-fluoro-N-methylpyrimidin-4-amine interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase. These interactions lead to the incorporation of the compound into RNA, affecting RNA stability and function .

Cellular Effects

The effects of 5-fluoro-N-methylpyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces cytotoxicity by disrupting DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 5-fluoro-N-methylpyrimidin-4-amine has been shown to inhibit the activity of DNA topoisomerase 1, an enzyme involved in DNA replication and transcription .

In normal cells, the compound’s effects are less pronounced but still significant. It can influence gene expression by incorporating into RNA and altering the function of RNA molecules. This can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 5-fluoro-N-methylpyrimidin-4-amine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, as mentioned earlier. This inhibition is achieved by the formation of a covalent bond between the compound and the enzyme, resulting in a stable complex that prevents the enzyme from catalyzing the conversion of dUMP to TMP .

Another important mechanism is the incorporation of 5-fluoro-N-methylpyrimidin-4-amine into RNA. This incorporation disrupts RNA processing and function, leading to the inhibition of RNA-modifying enzymes such as TRMT2A and pseudouridylate synthase. These disruptions can affect various cellular processes, including protein synthesis and gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-fluoro-N-methylpyrimidin-4-amine in laboratory settings can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 5-fluoro-N-methylpyrimidin-4-amine is relatively stable under physiological conditions, with a half-life of several hours. The compound can undergo degradation over time, leading to the formation of inactive metabolites .

In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days after administration. Long-term exposure to 5-fluoro-N-methylpyrimidin-4-amine can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxicity and cell death .

Dosage Effects in Animal Models

The effects of 5-fluoro-N-methylpyrimidin-4-amine in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and primarily affects rapidly dividing cells, such as cancer cells. At higher doses, 5-fluoro-N-methylpyrimidin-4-amine can induce significant toxicity in normal tissues, leading to adverse effects such as myelosuppression and gastrointestinal toxicity .

Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve therapeutic efficacy without causing excessive toxicity. These studies have also highlighted the importance of dose optimization to balance the compound’s anticancer activity with its potential side effects .

Metabolic Pathways

5-fluoro-N-methylpyrimidin-4-amine is involved in several metabolic pathways, primarily related to nucleic acid metabolism. The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase. Additionally, 5-fluoro-N-methylpyrimidin-4-amine can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA .

The metabolism of 5-fluoro-N-methylpyrimidin-4-amine involves several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is responsible for the initial catabolism of the compound. Variability in DPD activity among individuals can influence the compound’s pharmacokinetics and toxicity .

Transport and Distribution

The transport and distribution of 5-fluoro-N-methylpyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 5-fluoro-N-methylpyrimidin-4-amine can be distributed to different cellular compartments, including the nucleus and cytoplasm .

Binding proteins, such as thymidylate synthase, play a crucial role in the compound’s localization and activity. The interaction between 5-fluoro-N-methylpyrimidin-4-amine and these proteins can influence its distribution and accumulation within cells .

Subcellular Localization

The subcellular localization of 5-fluoro-N-methylpyrimidin-4-amine is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is known to localize to the nucleus, where it exerts its inhibitory effects on thymidylate synthase and RNA-modifying enzymes. Additionally, 5-fluoro-N-methylpyrimidin-4-amine can be found in the cytoplasm, where it interacts with RNA molecules and other cellular components .

Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments. These modifications can influence the compound’s activity and function within different cellular environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4-amino-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods: Industrial production of 5-fluoro-N-methylpyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Hydroxide ions (OH-) in aqueous solution.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Comparaison Avec Des Composés Similaires

5-fluorouracil: A widely used anticancer drug that also contains a fluorine atom in the pyrimidine ring.

5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

N-methylpyrimidin-4-amine: A non-fluorinated analog of 5-fluoro-N-methylpyrimidin-4-amine.

Uniqueness: 5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group in the pyrimidine ring enhances its stability and reactivity compared to similar compounds .

Activité Biologique

5-Fluoro-N-methylpyrimidin-4-amine is a fluorinated derivative of pyrimidine that has garnered attention due to its significant biological activity, particularly in the realms of oncology and ion channel modulation. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 5-position and a methyl group at the nitrogen atom in the 4-position of the pyrimidine ring, with a molecular formula of and a molar mass of approximately 127.12 g/mol. The unique structural features enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

5-Fluoro-N-methylpyrimidin-4-amine functions primarily as an inhibitor in several biochemical pathways. Its mechanism includes:

- Ion Channel Modulation : The compound has been shown to inhibit specific potassium channels, suggesting a role in regulating cellular excitability and potentially influencing various physiological processes.

- Anticancer Activity : Studies indicate that this compound may exhibit anticancer properties by interfering with cellular proliferation pathways. It is hypothesized to act through inhibition of enzymes involved in nucleotide metabolism, similar to other fluorinated pyrimidines .

Anticancer Properties

Research has demonstrated that 5-fluoro-N-methylpyrimidin-4-amine possesses notable cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that this compound can inhibit the growth of human leukemia cells, with IC50 values indicating significant potency .

Inhibition of Nitric Oxide Production

In a study assessing immune response modulation, 5-fluoro-N-methylpyrimidin-4-amine was found to significantly suppress nitric oxide (NO) production in mouse peritoneal cells. The compound exhibited dose-dependent inhibition, with an IC50 value as low as 2 µM . This suggests potential applications in anti-inflammatory therapies.

Comparative Activity with Similar Compounds

A comparative analysis of structurally similar compounds revealed that variations in substitution patterns significantly influence biological activity. For instance:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Fluoro-2-methylpyrimidin-4-amine | 0.90 | Different substitution pattern affecting reactivity |

| 5-Fluoro-2,6-dimethylpyrimidin-4-amine | 0.89 | Additional methyl groups enhance lipophilicity |

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 0.77 | Chlorine substitution alters electronic properties |

These comparisons highlight how structural modifications can enhance or diminish the pharmacological profiles of similar compounds.

Propriétés

IUPAC Name |

5-fluoro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLVEXYIJBURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.